Formate

Description

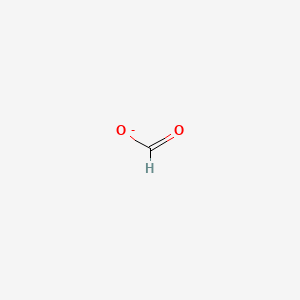

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221219 | |

| Record name | Formic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.017 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-47-6 | |

| Record name | Formate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Formate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formate, the simplest carboxylate anion, has long been considered a simple metabolic byproduct. However, a growing body of research has repositioned this compound as a central and critical node in cellular metabolism. It acts as a key one-carbon (1C) donor, bridging mitochondrial and cytosolic metabolic pathways, and is integral to the biosynthesis of essential macromolecules such as nucleotides and amino acids. Dysregulation of this compound metabolism has been increasingly implicated in various pathological states, including cancer and developmental disorders, making it a compelling area of investigation for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, detailing its production, utilization, and regulatory significance. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and utilize visualizations to elucidate complex metabolic pathways and experimental workflows.

Introduction: this compound as a Central Metabolic Intermediate

This compound (HCOO⁻) is a crucial, non-tetrahydrofolate (THF)-linked intermediate in one-carbon metabolism.[1] It serves as a mobile one-carbon unit that can be transported across cellular compartments, primarily from the mitochondria to the cytoplasm, where it participates in vital biosynthetic processes.[1][2] The cellular pool of this compound is derived from a variety of endogenous and exogenous sources, and its concentration is tightly regulated to meet the anabolic demands of the cell while avoiding potential toxicity at high levels.[3][4]

This compound Production: A Multi-faceted Process

The primary endogenous source of this compound is mitochondrial one-carbon metabolism, with serine being the major contributor in most mammalian cells.[3][5]

Mitochondrial this compound Production

Mitochondria are the central hub for this compound synthesis. The key pathways include:

-

Serine Catabolism: The catabolism of serine to glycine (B1666218) via serine hydroxymethyltransferase 2 (SHMT2) generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This is subsequently oxidized to 10-formyl-THF by a bifunctional enzyme, methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), or its isozyme MTHFD2L.[3][6] Finally, MTHFD1L (10-formyltetrahydrofolate synthetase-like) catalyzes the conversion of 10-formyl-THF to this compound and THF.[6][7][8] This pathway is a significant source of this compound, especially in proliferating cells and during embryonic development.[5][7]

-

Glycine Cleavage System (GCS): The GCS, a mitochondrial enzyme complex, catalyzes the breakdown of glycine to CO₂, ammonia, and 5,10-CH₂-THF, which can then be converted to this compound as described above.[3][9]

-

Other Sources: Other contributors to the mitochondrial this compound pool include the catabolism of sarcosine (B1681465) and dimethylglycine, which are intermediates in choline (B1196258) metabolism.[2]

Cytosolic and Other Sources of this compound

While mitochondria are the primary site of production, this compound can also be generated in the cytosol and from other metabolic processes:

-

Tryptophan Catabolism: The breakdown of tryptophan can lead to the formation of this compound.[3]

-

Methanol (B129727) and Formaldehyde (B43269) Metabolism: Exogenous sources like methanol are metabolized to formaldehyde and then to this compound, which can be a source of toxicity.[3][4]

This compound Utilization: Fueling Biosynthesis and Redox Balance

Once produced, this compound is utilized in several critical cellular processes, primarily in the cytoplasm.

One-Carbon Donor for Biosynthesis

This compound is a crucial precursor for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[10][11][12]

-

Purine (B94841) Synthesis: this compound provides the C2 and C8 carbons of the purine ring.[3][12]

-

Thymidylate Synthesis: this compound can be used to generate 5,10-CH₂-THF in the cytoplasm, which is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase.[3][13]

Role in the Methionine Cycle and Methylation

This compound contributes to the regeneration of methionine from homocysteine. The one-carbon unit from this compound can be used to form 5-methyl-THF, which then donates a methyl group for this conversion. This is essential for maintaining the pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[1][3]

Energy and Redox Metabolism

The oxidation of this compound to CO₂ is catalyzed by this compound dehydrogenase (FDH) and can be coupled to the reduction of NAD(P)⁺ to NAD(P)H, thus contributing to the cellular redox balance.[3][14][15] Recent studies have also shown that this compound can influence energy metabolism by promoting the synthesis of adenine (B156593) nucleotides, leading to increased glycolysis.[10][11]

This compound in Disease: A Double-Edged Sword

The central role of this compound in metabolism means its dysregulation is associated with several diseases.

-

Cancer: Many cancer cells exhibit altered one-carbon metabolism, often characterized by an overproduction and release of this compound, a phenomenon termed "this compound overflow".[5][16][17] This excess this compound can promote cancer cell invasion and metastasis.[16][18][19] Furthermore, targeting this compound metabolism is being explored as a potential anti-cancer strategy.[6]

-

Neural Tube Defects: Adequate this compound supply is critical during embryonic development. Deficiencies in mitochondrial this compound production have been linked to an increased risk of neural tube defects.[13][20] this compound supplementation has been shown to prevent such defects in some mouse models.[13]

-

Immune Response: Recent findings suggest that this compound supplementation can enhance the fitness and efficacy of anti-tumor CD8+ T-cells, highlighting a role for one-carbon metabolism in immunotherapy.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: this compound Concentrations in Biological Samples

| Sample Type | Organism | Concentration (µM) | Reference(s) |

| Serum | Human (adult) | ~30 (range 8.7 - 96.5) | [1][2] |

| Serum | Human (healthy young adults) | Mean of 25.9 | [2] |

| Blood | Mammals | 10 - 100 | [22] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Source | Substrate | K_m | V_max | Reference(s) |

| This compound Dehydrogenase (NAD+) | Candida boidinii | This compound | 11 mM | - | [23] |

| This compound Dehydrogenase (NAD+) | Pseudomonas sp. 101 | This compound | - | - | [24] |

| MTHFD1L | Mouse embryo | 10-formyl-THF | - | - | [7][8] |

Experimental Protocols

Quantification of Intracellular this compound

Method: Enzymatic Assay

This method relies on the oxidation of this compound to CO₂ by this compound dehydrogenase (FDH), which is coupled to the reduction of NAD⁺ to NADH. The resulting increase in NADH is measured spectrophotometrically or fluorometrically.[4][25][26]

Protocol Outline (based on commercially available kits): [4][26]

-

Sample Preparation:

-

For cell or tissue samples, homogenize in assay buffer and centrifuge to remove insoluble material.

-

Serum or urine samples can often be used directly after appropriate dilution.

-

Deproteinize samples if necessary (e.g., using a 10 kDa molecular weight cutoff spin filter).

-

-

Standard Curve Preparation:

-

Prepare a series of this compound standards of known concentrations in the assay buffer.

-

-

Reaction Setup:

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mix containing this compound dehydrogenase, NAD⁺, and a probe (e.g., a formazan (B1609692) dye that is reduced by NADH to a colored product).[4][25]

-

Add the reaction mix to all wells.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the this compound concentration in the samples from the curve.

-

Measurement of this compound Dehydrogenase Activity

Method: Spectrophotometric Rate Determination [27]

This assay measures the rate of NADH production resulting from the FDH-catalyzed oxidation of this compound.

Protocol Outline: [27]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 200 mM sodium phosphate (B84403) buffer, pH 7.0).

-

Prepare solutions of sodium this compound and β-NAD⁺.

-

Prepare the enzyme solution in a suitable dilution buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, sodium this compound solution, and β-NAD⁺ solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[27]

-

Stable Isotope Tracing of this compound Metabolism

Method: Mass Spectrometry-based Metabolomics [28][29][30]

This powerful technique allows for the tracing of labeled carbon atoms from a precursor (e.g., ¹³C-serine or ¹³C-formate) through the metabolic network.

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the stable isotope-labeled substrate (e.g., [U-¹³C]-serine or [¹³C]-formate) for a defined period.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity (e.g., with cold methanol).

-

Extract metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

-

LC-MS/MS Analysis:

-

Separate the extracted metabolites using liquid chromatography (LC).

-

Analyze the separated metabolites using tandem mass spectrometry (MS/MS).

-

Determine the mass isotopologue distribution (MID) for this compound and other downstream metabolites (e.g., purines, amino acids).

-

-

Data Analysis:

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of the tracer to the metabolite pools.

-

Use metabolic flux analysis software to model the flow of the label through the metabolic pathways.

-

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: Central pathways of this compound production in mitochondria and its utilization in the cytosol.

Experimental Workflow: Stable Isotope Tracing

Caption: A generalized workflow for stable isotope tracing of this compound metabolism.

Logical Relationship: this compound and Cancer Progression

Caption: The proposed logical relationship between altered cancer metabolism, this compound overflow, and cancer progression.

Conclusion and Future Directions

This compound is undeniably a central player in cellular metabolism, with its influence extending from fundamental biosynthetic processes to the complex pathophysiology of diseases like cancer. The intricate network of its production and utilization highlights numerous points for potential therapeutic intervention. Future research will likely focus on further elucidating the transport mechanisms of this compound across cellular and mitochondrial membranes, understanding the precise regulatory controls over this compound homeostasis, and fully exploiting the therapeutic potential of targeting this compound metabolism in various diseases. The continued development and application of advanced analytical techniques, such as stable isotope tracing and single-cell metabolomics, will be instrumental in unraveling the remaining mysteries of this critical one-carbon unit.

References

- 1. This compound: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lifestyle, metabolite, and genetic determinants of this compound concentrations in a cross-sectional study in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Serine one-carbon catabolism with this compound overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma [jci.org]

- 7. Mitochondrial C1-tetrahydrofolate synthase (MTHFD1L) supports the flow of mitochondrial one-carbon units into the methyl cycle in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial C1-Tetrahydrofolate Synthase (MTHFD1L) Supports the Flow of Mitochondrial One-carbon Units into the Methyl Cycle in Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.lih.lu [researchportal.lih.lu]

- 11. This compound induces a metabolic switch in nucleotide and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound supplementation enhances folate-dependent nucleotide biosynthesis and prevents spina bifida in a mouse model of folic acid-resistant neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. This compound dehydrogenase FDH enzyme | Johnson Matthey | Johnson Matthey [matthey.com]

- 16. Increased this compound overflow is a hallmark of oxidative cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound promotes invasion and metastasis in reliance on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. This compound and its role in amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound production through biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzyme Activity Measurement for this compound Dehydrogenase (NAD+) [creative-enzymes.com]

- 25. EnzyChrom™ this compound Assay Kit - Amerigo Scientific [amerigoscientific.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Engineering this compound Assimilation in<em> E. coli</em> Using Stable Isotope Tracers and Thermodynamic Analysis - ProQuest [proquest.com]

- 29. Engineering this compound assimilation in E.coli using stable isotope tracers and thermodynamic analysis [escholarship.org]

- 30. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Formate as a One-Carbon Source for Nucleotide Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides and other critical biomolecules. Formate, a key intermediate in this network, acts as a crucial carrier of one-carbon units, directly fueling the production of purines and thymidylate, the building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the role of this compound in nucleotide synthesis, detailing the underlying biochemical pathways, quantitative data on this compound metabolism, and explicit experimental protocols for its investigation. The compartmentalization of one-carbon metabolism between the mitochondria and cytosol is a central theme, with mitochondrial serine catabolism being the primary source of this compound for cytosolic and nuclear nucleotide synthesis. Understanding the intricacies of this compound metabolism is paramount for researchers in oncology, metabolic diseases, and drug development, as targeting this pathway holds significant therapeutic promise.

The Central Role of this compound in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units in various oxidation states. These pathways are critical for the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the generation of other essential metabolites.[1] this compound is a pivotal, non-tetrahydrofolate (THF)-linked intermediate that bridges mitochondrial and cytosolic one-carbon pools.[2]

Mitochondrial Production of this compound

The primary source of cellular this compound is the catabolism of serine in the mitochondria.[2] This process is a multi-step enzymatic cascade:

-

Serine Hydroxymethyltransferase 2 (SHMT2): Serine is converted to glycine (B1666218), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

-

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) and Methylenetetrahydrofolate Dehydrogenase 2-Like (MTHFD2L): 5,10-CH₂-THF is oxidized to 5,10-methenyl-THF (5,10-CH=THF).

-

Methenyltetrahydrofolate Cyclohydrolase (part of MTHFD2/MTHFD2L): 5,10-CH=THF is converted to 10-formyl-THF (10-CHO-THF).

-

Mitochondrial 10-Formyl-THF Synthetase (MTHFD1L): 10-CHO-THF is hydrolyzed to produce this compound and THF.[3]

Glycine can also contribute to the mitochondrial one-carbon pool through the glycine cleavage system.[2] The resulting this compound is then transported out of the mitochondria into the cytosol.

Cytosolic and Nuclear Utilization of this compound for Nucleotide Synthesis

In the cytosol, this compound is re-activated by being attached to THF in an ATP-dependent reaction catalyzed by the trifunctional enzyme MTHFD1 (methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formyltetrahydrofolate synthetase). This regenerates 10-CHO-THF, which is a direct precursor for de novo purine (B94841) synthesis.[3] Specifically, two steps in the purine biosynthetic pathway utilize one-carbon units from 10-CHO-THF.

For thymidylate (dTMP) synthesis, which occurs in both the cytosol and the nucleus, 10-CHO-THF is reduced to 5,10-CH₂-THF. This one-carbon unit is then transferred to deoxyuridine monophosphate (dUMP) by thymidylate synthase (TYMS) to form dTMP.[4]

Quantitative Insights into this compound Metabolism

Quantitative analysis of this compound levels and fluxes is crucial for understanding its contribution to nucleotide synthesis and overall cellular metabolism.

Table 1: this compound Concentrations in Biological Samples

| Sample Type | Condition | This compound Concentration (µM) | Reference |

| Human Serum | Healthy Young Adults (Mean ± SD) | 25.94 ± 7.7 | [5] |

| Human Serum | Healthy Young Adults (Range) | 8.74 - 96.5 | [5] |

| Human Serum | Healthy Females | Higher than males | [5] |

| Human Serum | Healthy Males | Lower than females | [5] |

| Human Serum | HER2+ Breast Cancer Patients | Significantly lower than healthy controls | [6][7] |

| Human Serum | Non-small Cell Lung Cancer Patients | Significantly lower than healthy controls | [6][7] |

| Human Serum | Obese Individuals | Significantly lower than healthy controls | [6][7] |

| Mouse Plasma | Tumor-bearing (GEMMs) | Significantly increased compared to controls | [8] |

Table 2: Estimated Daily Human Demand for One-Carbon Units

| Parameter | Estimated Value | Reference |

| Daily this compound Demand (estimated from uric acid excretion) | ~1 g/day (~20 mmol/day) | [9] |

Signaling Pathways and Experimental Workflows

Biochemical Pathway of this compound Production and Utilization

References

- 1. One-Carbon Metabolism: Linking Nutritional Biochemistry to Epigenetic Programming of Long-Term Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 5. Lifestyle, metabolite, and genetic determinants of this compound concentrations in a cross-sectional study in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stratification of cancer and diabetes based on circulating levels of this compound and glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased this compound overflow is a hallmark of oxidative cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of this compound Supplementation on Body Weight and Plasma Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Formate in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, a simple one-carbon metabolite, has emerged as a critical player in mammalian cell metabolism, extending far beyond its traditional role as a mere metabolic intermediate. It is a key currency of the one-carbon (1C) pool, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), as well as for the methylation of DNA, RNA, and proteins.[1][2] The endogenous production of this compound is a tightly regulated process, with multiple metabolic pathways contributing to its intracellular and systemic pools. Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and developmental defects, making the enzymes and pathways involved in its synthesis attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the primary endogenous sources of this compound in mammalian cells. It details the key metabolic pathways, presents quantitative data on their relative contributions, outlines experimental protocols for their investigation, and illustrates the intricate signaling networks that regulate this compound production.

Core Endogenous Sources of this compound

Mammalian cells derive this compound from a variety of metabolic pathways, with the relative contribution of each source varying depending on cell type, proliferative state, and nutrient availability. The major endogenous sources are detailed below.

Serine Catabolism

Serine is a major source of one-carbon units and, consequently, this compound, particularly in proliferating cells such as cancer cells.[3][4] The catabolism of serine to this compound occurs through both cytosolic and mitochondrial pathways, which are interconnected but can function independently.

-

Mitochondrial Pathway: In the mitochondria, serine is converted to glycine (B1666218) by serine hydroxymethyltransferase 2 (SHMT2) , with the one-carbon unit being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This is then oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) or its isozyme MTHFD2L . Finally, methylenetetrahydrofolate dehydrogenase 1 like (MTHFD1L) catalyzes the conversion of 10-formyl-THF to this compound and THF.[4][5] This pathway is a major contributor to this compound overflow, the release of excess this compound from cells.[4]

-

Cytosolic Pathway: In the cytosol, serine hydroxymethyltransferase 1 (SHMT1) catalyzes the conversion of serine to glycine, generating 5,10-CH2-THF. The trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) then sequentially converts 5,10-CH2-THF to 5,10-methenyl-THF and then to 10-formyl-THF. While this 10-formyl-THF can be used directly for purine (B94841) synthesis, it can also be a source of this compound.[3]

Glycine Cleavage System (GCS)

The glycine cleavage system is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. This system is a significant source of one-carbon units and contributes substantially to the whole-body glycine flux.[3][6] The GCS breaks down glycine into CO2 and ammonia, while transferring the α-carbon to THF to form 5,10-CH2-THF.[3][6] This 5,10-CH2-THF can then be further metabolized to this compound within the mitochondria via the action of MTHFD2/2L and MTHFD1L, similar to the serine catabolism pathway.[6]

Tryptophan Catabolism

The catabolism of the essential amino acid tryptophan is another source of this compound. The initial steps of the kynurenine (B1673888) pathway involve the conversion of tryptophan to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) . The enzyme arylformamidase (AFMID) then hydrolyzes N-formylkynurenine to yield kynurenine and a molecule of this compound.[3]

Histidine Catabolism

The breakdown of histidine also contributes to the this compound pool. During histidine catabolism, N-formiminoglutamate (FIGLU) is formed. The formimino group is then transferred to THF by glutamate (B1630785) formiminotransferase , yielding glutamate and 5-formiminotetrahydrofolate. The latter is then converted through a series of steps to 10-formyl-THF, which can subsequently be converted to this compound.

Choline (B1196258) Catabolism

The metabolism of choline and its derivatives, such as betaine, dimethylglycine (DMG), and sarcosine, generates one-carbon units that can enter the this compound pool. The stepwise demethylation of these compounds in the mitochondria produces 5,10-CH2-THF, which can then be converted to this compound.[7]

Methanol (B129727) Metabolism

Both endogenous and exogenous methanol can be a source of this compound. Methanol is oxidized to formaldehyde, primarily in the liver, by alcohol dehydrogenase. Formaldehyde is then rapidly converted to this compound by aldehyde dehydrogenase.[8]

Quantitative Contribution of Endogenous this compound Sources

The relative contribution of each pathway to the total this compound pool can vary significantly depending on the cell type, metabolic state, and nutrient availability. The following tables summarize available quantitative data from various studies.

| Source Pathway | Cell Type/Organism | Contribution to this compound Pool | Reference |

| Serine Catabolism | HCT116 colorectal cancer cells | Nearly 100% of released this compound is derived from serine. | [2][4] |

| Serine Catabolism | IMR90 human fibroblasts | Majority of released this compound is derived from serine. | [4] |

| Serine Catabolism | In vivo (mice) | Approximately 50% of plasma this compound is derived from serine. | [4] |

| Glycine Cleavage System | Human | Accounts for a substantial proportion of whole-body glycine flux, implying a significant contribution to the one-carbon pool and subsequently this compound. | [6] |

| Tryptophan Catabolism | General estimate | The potential contribution to the one-carbon pool has been less appreciated but is a direct source of this compound. | [3] |

| Histidine Catabolism | General estimate | A known contributor to the one-carbon pool via formiminotransferase, leading to this compound. | |

| Choline Catabolism | General estimate | The oxidative metabolism of choline contributes methyl groups for folate methylation and subsequent this compound production. | [7] |

Note: Quantitative data on the precise flux rates for all pathways across different cell types is an active area of research. The values presented here are based on available literature and may vary under different experimental conditions.

Experimental Protocols for Studying Endogenous this compound Production

Accurate quantification of this compound and tracing its metabolic origins are crucial for understanding its role in cellular metabolism. The following sections provide detailed methodologies for key experiments.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying this compound in biological samples. The following protocol is based on the derivatization of this compound to a more volatile compound.[9][10]

a. Sample Preparation:

-

Cell Culture Supernatants: Centrifuge at 10,000 x g for 5 minutes to remove insoluble particles. The supernatant can be used directly or diluted.[11]

-

Cell Lysates: Resuspend 1-2 x 10^6 cells in 1 mL of PBS or assay buffer. Homogenize or sonicate on ice. Centrifuge to remove debris. The supernatant can be used for the assay.[11][12]

-

Plasma/Serum: Can be used directly after centrifugation to remove any particulates.[9][13] Add an internal standard (e.g., [13C]-formate) to the sample for accurate quantification.[9]

b. Derivatization:

-

To 100 µL of the sample, add an equal volume of a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., acetone).[9][10]

-

Incubate the mixture at 60°C for 30-60 minutes to allow for the formation of the pentafluorobenzyl this compound derivative.

-

After incubation, cool the samples to room temperature.

-

Extract the derivative into an organic solvent like hexane (B92381) by vigorous vortexing.

-

Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.

c. GC-MS Analysis:

-

Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature gradient program to separate the derivatized this compound from other components.

-

The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode.

-

Monitor for the characteristic ions of the pentafluorobenzyl this compound derivative for quantification. Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Stable Isotope Tracing of this compound Production

Stable isotope tracing is a powerful technique to elucidate the metabolic origins of this compound. By providing cells with a substrate labeled with a stable isotope (e.g., [U-13C]-serine), the incorporation of the label into this compound can be tracked.[2][5]

a. Experimental Workflow:

-

Cell Culture: Culture mammalian cells in a defined medium.

-

Isotope Labeling: Replace the standard medium with a medium containing the isotopically labeled precursor (e.g., [U-13C]-serine, [2-13C]-glycine). The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.

-

Sample Collection: At various time points, collect both the cell culture medium and the cells.

-

Metabolite Extraction:

-

Medium: Process as described in the GC-MS protocol.

-

Intracellular Metabolites: Quickly quench metabolism by washing the cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).[14] Centrifuge to pellet cell debris and collect the supernatant.

-

-

GC-MS or LC-MS Analysis: Analyze the extracted metabolites using GC-MS (after derivatization) or LC-MS to determine the mass isotopologue distribution of this compound and other relevant metabolites.

-

Metabolic Flux Analysis (MFA): The obtained labeling patterns can be used in computational models to calculate the flux rates through the different this compound-producing pathways.[15][16]

Signaling Pathways Regulating this compound Production

The endogenous production of this compound is not a static process but is dynamically regulated by key cellular signaling pathways that sense nutrient availability and cellular stress.

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. It integrates signals from growth factors and nutrient availability to control anabolic processes. mTORC1 has been shown to promote the expression of key enzymes in one-carbon metabolism, including MTHFD2 , thereby linking nutrient sensing to this compound production.[17][18]

AMPK Signaling

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). AMPK activation generally promotes catabolic pathways that generate ATP while inhibiting anabolic processes. The relationship between AMPK and this compound metabolism is complex. Some studies suggest that silencing of SHMT2 does not necessarily lead to AMPK activation.[19] Conversely, this compound has been shown to suppress AMPK activity.[20] Further research is needed to fully elucidate the intricate interplay between AMPK signaling and the various this compound production pathways.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in endogenous this compound production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Serine one-carbon catabolism with this compound overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Betaine and Choline Improve Lipid Homeostasis in Obesity by Participation in Mitochondrial Oxidative Demethylation [frontiersin.org]

- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An isotope-dilution, GC-MS assay for this compound and its application to human and animal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Cell Sample Preparation | AAT Bioquest [aatbio.com]

- 13. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Metabolic Flux Analysis [vanderbilt.edu]

- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation and metabolic functions of mTORC1 and mTORC2. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Formate Transport Mechanisms Across the Mitochondrial Membrane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formate, a key one-carbon metabolite, plays a pivotal role in cellular biosynthesis, particularly in the production of nucleotides and amino acids. While this compound is primarily generated within the mitochondrial matrix, its utilization largely occurs in the cytoplasm and nucleus. This spatial separation necessitates a robust transport mechanism to export this compound across the inner mitochondrial membrane. Despite its fundamental importance, the precise molecular identity of the mitochondrial this compound transporter remains elusive. This technical guide provides a comprehensive overview of the current understanding of this compound transport across the mitochondrial membrane, including potential transport mechanisms, candidate transporter families, and detailed experimental protocols for its investigation. A deeper understanding of this transport process is critical for advancing research in areas such as cancer metabolism, neurodevelopment, and inherited metabolic disorders, and may unveil novel targets for therapeutic intervention.

Introduction: The Central Role of Mitochondrial this compound

Mitochondria are the primary sites of endogenous this compound production in mammalian cells.[1][2] This process is intricately linked to one-carbon metabolism, utilizing amino acids like serine as major substrates.[3] The mitochondrial enzyme MTHFD1L (methylenetetrahydrofolate dehydrogenase 1-like) is a key player in this pathway, catalyzing the final step of this compound synthesis from 10-formyl-tetrahydrofolate.[4] Once produced, this compound is exported to the cytoplasm, where it serves as a one-carbon donor for essential biosynthetic pathways, including de novo purine (B94841) synthesis.[3] The critical nature of this mitochondrial this compound export is underscored by the embryonic lethality observed in mice lacking key enzymes of this pathway, a phenotype that can be rescued by maternal this compound supplementation.[3]

Recent studies have highlighted the significance of mitochondrial this compound in various pathological conditions, particularly in cancer. Many cancer cells exhibit a high rate of serine uptake and mitochondrial this compound production, which fuels their proliferative needs.[4] Furthermore, this compound has been implicated in promoting cancer cell invasion and metastasis, suggesting that targeting its transport could be a viable anti-cancer strategy.[4]

Putative Mechanisms of this compound Transport

The transport of this compound, a small anion, across the inner mitochondrial membrane is thought to be a mediated process rather than simple diffusion, due to the membrane's general impermeability to charged molecules.[5] Several potential mechanisms are considered:

-

Carrier-Mediated Transport: This is the most likely mechanism, involving a specific protein transporter embedded in the inner mitochondrial membrane. The SLC25 family of solute carriers, with 53 known members in humans, is the primary candidate group for housing the mitochondrial this compound transporter.[6][7] These carriers facilitate the transport of a wide range of metabolites and operate via uniport, symport, or antiport mechanisms.[7]

-

Passive Diffusion: While less likely to be the primary mechanism for a charged molecule, some degree of passive diffusion of the uncharged formic acid (HCOOH) across the lipid bilayer cannot be entirely ruled out. This process would be dependent on the pH gradient across the inner mitochondrial membrane, as a lower pH in the intermembrane space would favor the protonated, more lipid-soluble form.[8][9]

-

Channel-Mediated Transport: It is also conceivable that a channel protein could facilitate the passage of this compound down its electrochemical gradient.

Candidate this compound Transporters

While no specific mitochondrial this compound transporter has been definitively identified, several candidates from the SLC25 and SLC16 families warrant investigation:

-

SLC25 Family (Mitochondrial Carrier Family): This is the largest family of transporters in the inner mitochondrial membrane and is responsible for the flux of numerous metabolites.[6] Given that many SLC25 members transport carboxylates, it is highly probable that a member of this family is responsible for this compound transport.[2] For instance, the dicarboxylate carrier (SLC25A10) and the tricarboxylate carrier (SLC25A1) are known to transport molecules of similar chemical nature.[6][10]

-

SLC25A32 (Mitochondrial Folate Transporter): This carrier is essential for transporting folate into the mitochondria, a necessary cofactor for this compound synthesis.[3] While its primary substrate is folate, the possibility of it also transporting this compound, the product of the pathway it supports, cannot be excluded without direct experimental evidence.

-

SLC16 Family (Monocarboxylate Transporters): Members of this family, such as MCT1 (SLC16A1), are known to transport monocarboxylates like lactate, pyruvate, and also this compound across the plasma membrane.[1][11] While predominantly localized to the plasma membrane, the potential for mitochondrial localization and function of some SLC16 members should be considered.

Quantitative Data on Mitochondrial this compound Transport

A significant gap in the current knowledge is the lack of quantitative data on the kinetics of this compound transport across the inner mitochondrial membrane. The determination of key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) is crucial for understanding the efficiency and capacity of the transport system. The table below is intended to be populated as research in this area progresses.

| Transporter Candidate | Substrate(s) | Km (mM) for this compound | Vmax (nmol/min/mg protein) for this compound | Inhibitors | Reference |

| To be determined | This compound | Data not available | Data not available | Data not available |

Signaling Pathways and Logical Relationships

The transport of this compound from the mitochondria is a critical node in cellular metabolism, influencing major signaling pathways.

Caption: Mitochondrial this compound export is a critical link to cytosolic one-carbon metabolism and nucleotide synthesis, impacting cell proliferation and cancer progression.

Experimental Protocols

Investigating mitochondrial this compound transport requires a combination of techniques to isolate functional mitochondria, measure transport activity, and identify the responsible transporter(s).

Isolation of Functional Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

-

Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Keep on ice.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cultured cells by trypsinization or scraping and collect by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

-

Repeat the 10,000 x g centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate buffer for downstream assays.

-

Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA or Bradford).

Caption: A differential centrifugation workflow for the isolation of mitochondria from cultured cells.

Measurement of this compound Efflux from Isolated Mitochondria

This protocol outlines a method to measure the export of this compound from isolated mitochondria using a radiolabeled tracer.

Materials:

-

Isolated mitochondria (from Protocol 6.1).

-

Incubation Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2.

-

Substrates for mitochondrial this compound production (e.g., 10 mM serine, 2 mM glycine).

-

[¹⁴C]-Formate (as a tracer for uptake studies, or to measure efflux of pre-loaded this compound).

-

Inhibitors of interest (e.g., known SLC25 family inhibitors).

-

Silicone oil (e.g., a mixture of AR200 and AR20, density ~1.03 g/mL).

-

Perchloric acid (PCA).

-

Scintillation counter and scintillation fluid.

Procedure for Efflux Measurement:

-

Pre-load isolated mitochondria (1-2 mg/mL) with [¹⁴C]-formate by incubating them in Incubation Buffer containing the radiolabel for a defined period at 25°C.

-

Initiate the efflux by diluting the pre-loaded mitochondria into a larger volume of Incubation Buffer without the radiolabel.

-

At various time points, take aliquots of the mitochondrial suspension and layer them on top of silicone oil in a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 1 minute to pellet the mitochondria through the oil, separating them from the external buffer.

-

Aspirate the aqueous layer and the oil.

-

Lyse the mitochondrial pellet with PCA and neutralize the extract.

-

Measure the remaining radioactivity in the mitochondrial pellet using a scintillation counter.

-

Calculate the rate of this compound efflux over time.

Reconstitution of Mitochondrial Inner Membrane Proteins into Proteoliposomes

This protocol describes the general procedure for reconstituting solubilized mitochondrial inner membrane proteins into artificial lipid vesicles (proteoliposomes) to study the activity of a specific transporter in a controlled environment.

Materials:

-

Isolated mitochondria.

-

Solubilization Buffer: 3% (w/v) Triton X-100, 50 mM NaCl, 10 mM Tris-HCl, pH 7.4.

-

Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin) prepared as liposomes.

-

Bio-Beads SM-2 for detergent removal.

-

Chromatography column.

Procedure:

-

Solubilize the mitochondrial inner membrane proteins by incubating the isolated mitochondria with Solubilization Buffer on ice.

-

Clarify the solubilized proteins by centrifugation at 100,000 x g for 30 minutes.

-

Mix the solubilized proteins with pre-formed liposomes.

-

Remove the detergent by incubation with Bio-Beads or by passing the mixture through a hydrophobic chromatography column. This allows the proteins to insert into the lipid bilayer, forming proteoliposomes.

-

The resulting proteoliposomes can be used in transport assays similar to those described for isolated mitochondria, by pre-loading them with a substrate and measuring the uptake or efflux of a radiolabeled substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria preserve an autarkic one-carbon cycle to confer growth-independent cancer cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inner mitochondrial membrane - Wikipedia [en.wikipedia.org]

- 6. The SLC25 Carrier Family: Important Transport Proteins in Mitochondrial Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial transporter family SLC25: identification, properties and physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Membrane Deformation under Local pH Gradient: Mimicking Mitochondrial Cristae Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The peculiar properties of mitochondrial carriers of the SLC25 family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The monocarboxylate transporter family--Structure and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Formate Overflow as a Key Driver of Cancer Progression and a Novel Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One-carbon (1C) metabolism, a complex network of pathways that transfer one-carbon units, is frequently upregulated in cancer. A critical and often overlooked consequence of this upregulation is the phenomenon of "formate overflow," where excess one-carbon units are released from the mitochondria as this compound. While traditionally viewed as a benign byproduct, emerging evidence reveals that this compound overflow plays a significant and multifaceted role in cancer progression. This technical guide provides a comprehensive overview of the significance of this compound overflow in cancer cells, detailing the underlying biochemical pathways, its impact on cellular processes such as invasion and metastasis, and the experimental protocols to investigate these phenomena. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target cancer metabolism.

The Biochemical Basis of this compound Overflow in Cancer

One-carbon metabolism is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus. In cancer cells, there is a notable reliance on the mitochondrial arm of 1C metabolism to generate one-carbon units, primarily from serine.[1][2] This heightened mitochondrial activity, driven by the upregulation of key enzymes, leads to the production of this compound in excess of the cell's anabolic needs for nucleotide and amino acid synthesis.[1][3][4] This surplus this compound is then exported from the mitochondria and released into the tumor microenvironment, a phenomenon termed "this compound overflow."[3][4][5]

The Central Role of the Serine-to-Formate Pathway

The primary source of one-carbon units for this compound overflow is the catabolism of the amino acid serine.[3][6] Cancer cells exhibit an increased uptake of serine and often upregulate the de novo serine synthesis pathway (SSP) from the glycolytic intermediate 3-phosphoglycerate.[6][7] The key enzymes in this pathway are Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase 1 (PSAT1), and Phosphoserine Phosphatase (PSPH), which are frequently overexpressed in various cancers.[7][8][9]

Within the mitochondria, serine is converted to glycine (B1666218) by serine hydroxymethyltransferase 2 (SHMT2), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This is then further oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme highly expressed in a wide range of tumors and associated with poor prognosis.[10][11][12] Finally, 10-formyl-THF is converted to this compound and THF by methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L), a reaction that is also coupled to ATP synthesis.[1][13] The high NAD+/NADH ratio in the mitochondria favors the oxidative reactions that lead to this compound production.[2]

Key Enzymes Driving this compound Overflow

The upregulation of specific mitochondrial enzymes is critical for sustaining high levels of this compound overflow in cancer cells.

-

Serine Hydroxymethyltransferase 2 (SHMT2): Catalyzes the conversion of serine to glycine and 5,10-CH2-THF in the mitochondria. Its expression is elevated in many cancers.[1][2]

-

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): A bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-CH2-THF to 10-formyl-THF. MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers but is low or absent in most normal adult tissues, making it an attractive therapeutic target.[10][11][14]

-

Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L): Catalyzes the final step in mitochondrial this compound production, converting 10-formyl-THF to this compound and THF. Silencing MTHFD1L has been shown to decrease this compound overflow and reduce cancer cell invasiveness.[15][16]

The coordinated upregulation of these enzymes creates a robust pathway for serine-dependent this compound production that exceeds the biosynthetic demands of the cancer cell, leading to its release into the tumor microenvironment.[3][4]

The Pathophysiological Significance of this compound Overflow

Far from being an inert waste product, the this compound released by cancer cells actively shapes the tumor microenvironment and promotes key aspects of malignancy, particularly invasion and metastasis.

Promotion of Cancer Cell Invasion and Metastasis

Elevated extracellular this compound concentrations have been shown to promote the invasion of cancer cells, including glioblastoma and breast cancer.[15][16][17][18] This pro-invasive effect is concentration-dependent and can be abrogated by inhibiting the enzymes responsible for this compound overflow, such as MTHFD1L.[15][16][19] Mechanistically, this compound exerts its pro-invasive effects through several interconnected pathways:

-

Calcium Signaling: this compound can trigger an increase in intracellular calcium (Ca2+) levels.[15][16] This activation of calcium signaling is a critical upstream event that initiates a cascade leading to increased cell motility and invasion.[15][16]

-

Matrix Metalloproteinase (MMP) Activation: The this compound-induced calcium signaling leads to the increased activity and release of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[9][15][16] MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[9][17]

-

Lipid Metabolism Reprogramming: Recent studies have revealed a mechanistic link between this compound-induced invasion and alterations in lipid metabolism.[17][20] this compound can promote fatty acid synthesis, which in turn impacts cancer cell invasiveness and metastatic potential, partly through the regulation of MMP activity.[18][21]

A Signal of Cellular Stress

Interestingly, this compound overflow rates can increase when cancer cells are under stress, such as during chemotherapy-induced growth arrest.[15][16] This suggests that this compound may act as a stress signal, promoting tumor escape mechanisms when the primary tumor is under therapeutic attack.[15][16]

Quantitative Data on this compound Metabolism in Cancer

The following tables summarize key quantitative data related to this compound metabolism in cancer cells, providing a basis for comparison and experimental design.

| Parameter | Value | Cancer Type(s) | Reference(s) |

| This compound Concentration in Tumor Interstitial Fluid | Can significantly increase above 100 µM | Colorectal Cancer | [18] |

| Plasma this compound Concentration (Human) | 20–50 µM | Healthy | [18] |

| Pro-invasive this compound Concentration (in vitro) | Significant effects observed starting from 100 µM | Glioblastoma | [18] |

| This compound Production Rate from Methionine Salvage | ~0.2 mM/h | Human Fibrosarcoma | [22] |

| 1C Demand of Proliferating Mammalian Cells (in vitro) | 0.2–3 mM/h | Various | [22] |

Table 1: this compound Concentrations and Fluxes in Cancer.

| Enzyme | Observation | Cancer Type(s) | Reference(s) |

| MTHFD2 | Upregulated in 19 different tumor types | Pan-cancer | [14] |

| MTHFD2 | High expression correlates with poor survival | Breast Cancer | [11] |

| SHMT2, MTHFD2, MTHFD1L | Overexpressed in cancer cells | Pan-cancer | [2] |

| PHGDH, PSAT1, PSPH | Upregulated in many cancers | Breast Cancer, Melanoma, NSCLC | [8][9] |

| ALDH1L2 | Overexpressed in some cancer cells | Various | [2] |

| ALDH1L1 | Consistently underexpressed in tumors | Various | [2] |

Table 2: Expression of Key Enzymes in One-Carbon Metabolism in Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the significance of this compound overflow in cancer cells.

Stable Isotope Tracing of Serine Metabolism

This protocol allows for the quantitative analysis of serine flux through one-carbon metabolism and the determination of this compound production rates.

Objective: To trace the metabolic fate of serine-derived carbons and quantify this compound overflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Serine-free, glycine-free medium

-

[U-13C5]L-serine or [2,3,3-2H]L-serine

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Cell Culture: Culture cells to ~80% confluency in complete medium.

-

Isotope Labeling:

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Replace the medium with serine-free, glycine-free medium supplemented with dFBS and the desired concentration of the stable isotope-labeled serine (e.g., 200 µM [U-13C5]L-serine).

-

Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Extracellular Metabolites: Collect the culture medium at each time point.

-

Intracellular Metabolites:

-

Quickly aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol (B129727) to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

-

Sample Analysis:

-

Analyze the mass isotopomer distribution of serine, glycine, and other downstream metabolites in the intracellular and extracellular fractions by LC-MS.

-

Derivatize and analyze this compound in the extracellular medium by GC-MS to determine its labeling pattern and quantify its secretion rate.

-

-

Data Analysis: Calculate the fractional contribution of serine to this compound production and determine the metabolic flux through the pathway.

Cancer Cell Invasion Assay

This protocol measures the effect of extracellular this compound on the invasive potential of cancer cells.

Objective: To assess the pro-invasive effect of this compound.

Materials:

-

Cancer cell line of interest

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel or other extracellular matrix (ECM) gel

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

Sodium this compound

-

Calcein-AM or crystal violet for cell staining

Protocol:

-

Coating of Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with ice-cold, serum-free medium to the desired concentration (e.g., 1-2 mg/mL).

-

Add 100 µL of the diluted Matrigel to the upper chamber of the Boyden inserts.

-

Incubate at 37°C for at least 2 hours to allow for gelation.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add sodium this compound to the cell suspension at various concentrations (e.g., 0, 100, 250, 500 µM).

-

Add 200 µL of the cell suspension to the upper chamber of the coated inserts.

-

-

Invasion:

-

Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate at 37°C for 24-48 hours.

-

-

Quantification of Invasion:

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet or a fluorescent dye like Calcein-AM.

-

Elute the crystal violet and measure absorbance, or quantify the fluorescence.

-

Alternatively, count the number of invaded cells in several fields of view under a microscope.

-

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to this compound treatment.

Objective: To visualize and quantify this compound-induced calcium signaling.

Materials:

-

Cancer cell line of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Sodium this compound

-

Fluorescence microscope with a live-cell imaging system

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash cells with HBSS.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C.

-

Wash cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Imaging:

-

Mount the dish on the fluorescence microscope.

-

Acquire a baseline fluorescence signal.

-

Perfuse the cells with HBSS containing the desired concentration of sodium this compound.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: One-Carbon Metabolism and this compound Overflow Pathway in Cancer Cells.

Caption: Signaling Pathway of this compound-Induced Cancer Cell Invasion.

Caption: Experimental Workflow for Stable Isotope Tracing of Serine Metabolism.

Conclusion and Future Directions

The phenomenon of this compound overflow represents a significant adaptation of cancer cell metabolism with profound implications for tumor progression. The release of excess this compound into the tumor microenvironment is not a passive process but an active mechanism that promotes cancer cell invasion and metastasis. The key mitochondrial enzymes that drive this compound production, particularly MTHFD2, are highly upregulated in cancer and represent promising targets for novel therapeutic interventions.

Future research should focus on several key areas:

-

Therapeutic Targeting: The development of specific inhibitors for MTHFD2 and MTHFD1L holds significant therapeutic potential.[10][23] Such inhibitors could not only curtail the biosynthetic capacity of cancer cells but also mitigate the pro-invasive effects of this compound overflow.

-

Biomarker Development: Measuring this compound levels in the plasma or tumor microenvironment could serve as a potential biomarker for tumors with highly active mitochondrial one-carbon metabolism and a more aggressive phenotype.

-

Immune Microenvironment: The impact of this compound overflow on immune cells within the tumor microenvironment is an emerging area of interest. Recent studies suggest that this compound supplementation can enhance the efficacy of anti-PD-1 immunotherapy by boosting T-cell function, highlighting the complex and context-dependent roles of this compound.[24][25][26][27]

A deeper understanding of the regulation and consequences of this compound overflow will undoubtedly open new avenues for the diagnosis and treatment of cancer. This technical guide provides a foundational resource for researchers to explore this critical aspect of cancer metabolism.

References

- 1. portlandpress.com [portlandpress.com]

- 2. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. ibgc.cnrs.fr [ibgc.cnrs.fr]

- 7. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.protocols.io [content.protocols.io]

- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipidomic Analysis of Archival Pathology Specimens Identifies Altered Lipid Signatures in Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 20. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 21. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 24. researchgate.net [researchgate.net]

- 25. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of microenvironmental metabolites in murine cancers reveals determinants of tumor nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound supplementation enhances anti-tumor CD8+ T cell fitness and efficacy of PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Formate Metabolism and the Folate Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation. Central to this network are the interconnected pathways of formate metabolism and the folate cycle. This technical guide provides an in-depth exploration of the core relationship between these two metabolic processes, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding this intricate relationship is critical for researchers in various fields, including cancer biology, neurodevelopment, and drug development, as targeting these pathways holds significant therapeutic potential.

Core Concepts: The Folate Cycle and this compound Production

The folate cycle consists of a series of enzymatic reactions that utilize folate (vitamin B9) derivatives as coenzymes to accept, activate, and transfer one-carbon units at different oxidation states. These reactions are compartmentalized within the cell, occurring in both the cytoplasm and mitochondria, with distinct yet interconnected functions.

This compound, the simplest carboxylate, serves as a key one-carbon donor and a crucial link between the mitochondrial and cytosolic folate cycles. It is primarily produced in the mitochondria through the catabolism of serine and other substrates and is then transported to the cytosol to fuel various biosynthetic pathways.

Key Enzymes and Their Roles

A number of key enzymes orchestrate the interplay between this compound metabolism and the folate cycle. These enzymes are localized in different cellular compartments and play specific roles in the production, transfer, and utilization of one-carbon units.

-

Serine Hydroxymethyltransferase (SHMT): Exists as two isoforms, SHMT1 in the cytosol and SHMT2 in the mitochondria.[1] These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), representing a major entry point of one-carbon units into the folate cycle.[2][3]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD): This family of enzymes is crucial for the interconversion of one-carbon units.

-

MTHFD1: A trifunctional cytosolic enzyme with 5,10-methylenetetrahydrofolate dehydrogenase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 10-formyltetrahydrofolate synthetase activities.[4][5] The synthetase activity allows the incorporation of this compound into the cytosolic folate pool.[4]

-

MTHFD2 and MTHFD2L: Mitochondrial enzymes with dehydrogenase and cyclohydrolase activities that are essential for the production of 10-formyl-THF in the mitochondria.[6]

-

-

MTHFD1L (Mitochondrial 10-formyl-THF Synthetase): A monofunctional mitochondrial enzyme that catalyzes the final step in this compound production from 10-formyl-THF.[7][8][9]

-

ALDH1L2 (Mitochondrial 10-formyl-THF Dehydrogenase): A mitochondrial enzyme that can oxidize 10-formyl-THF to CO2 and THF, producing NADPH.[1][10][11]

Quantitative Data

A quantitative understanding of the relationship between this compound metabolism and the folate cycle is essential for building accurate metabolic models and for identifying potential therapeutic targets. The following tables summarize key quantitative data related to enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate(s) | Km | Vmax | kcat | Source(s) |

| MTHFD1 (human, cytosolic) | |||||

| Synthetase activity | This compound | 36.7 mM | 23.0 µmol/min/mg | - | [4] |

| ATP | 30.3 µM | [4] | |||

| (6S)-THF | 364 µM | [4] | |||

| Dehydrogenase activity | 5,10-CH2-THF | - | 13.2 µmol/min/mg | - | [4] |

| MTHFD1L (human, mitochondrial) | THF monoglutamate | 500 µM | - | - | [12][13] |

| THF triglutamate | 16 µM | [12][13] | |||

| THF pentaglutamate | 3.6 µM | [12][13] | |||

| ALDH1L2 (human, mitochondrial) | 10-formyldideazafolate | 11.4 µM | 29.5 nmol/min/mg | - | [1] |

Note: Data for kcat is not consistently available in the cited literature. "-" indicates data not found.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Line | Cytosolic Concentration | Mitochondrial Concentration | Source(s) |

| This compound | HEK 293T (WT) | ~800 µM (estimated) | - | [14] |

| HEK 293T (MTHFD2 knockout) | ~140 µM (estimated) | - | [14] | |

| 5-Methyl-THF | Lymphoblastoid cell line | 0.006 - 0.471 ng/mg protein | - | [12] |

| Folic Acid | Lymphoblastoid cell line | 0.010 - 0.205 ng/mg protein | - | [12] |

| Homocysteine | Lymphoblastoid cell line | 0.921 - 1.422 ng/mg protein | - | [12] |

Note: Comprehensive data on the subcellular concentrations of all key metabolites is limited. The provided values represent a snapshot from specific studies. "-" indicates data not found.

Table 3: Metabolic Flux Rates in Cancer Cells

| Metabolic Flux | Cell Line | Flux Rate | Condition | Source(s) |

| NADPH production from folate pathway | HCT116 | ~2 nmol/µL/h | - | [15] |

| Serine synthesis from 3-phosphoglycerate | MDA-MB-231 (parental) | Inferred flux | - | [16] |

| Mitochondrial serine consumption by folate cycle | MDA-MB-231 (parental) | Inferred flux | - | [16] |

Note: Absolute flux rates are highly dependent on the cell type, culture conditions, and analytical methods used. The data presented here are illustrative examples.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the workflows used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Biochemical Pathways

Caption: Interplay between mitochondrial and cytosolic folate cycles.

Experimental Workflow: Metabolic Flux Analysis

Caption: Workflow for metabolic flux analysis using stable isotopes.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides an overview of key methodologies used to investigate the relationship between this compound metabolism and the folate cycle.

Quantification of this compound

Method: Colorimetric Assay using a Commercial Kit

This method provides a straightforward and sensitive means to quantify this compound in various biological samples.

Principle: this compound is oxidized by this compound dehydrogenase to produce a colored product that can be measured spectrophotometrically at 450 nm.

Protocol Outline:

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or with minimal dilution in the provided assay buffer.

-

Cell/Tissue Lysates: Homogenize cells or tissue in the assay buffer. Centrifuge to remove insoluble debris.

-

-